molecular formula C8H6N4 B109202 2-(Azidomethyl)benzonitrile CAS No. 40508-03-0

2-(Azidomethyl)benzonitrile

Cat. No. B109202
CAS RN: 40508-03-0
M. Wt: 158.16 g/mol
InChI Key: DTRXXTVEVDAOME-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

To a solution of 90 g (459 mmol) 2-cyanobenzylbromide in 600 mL THF was added in one portion a solution of 36 g (553 mmol) sodium azide in 100 mL water. The two phase mixture was stirred at 23° C. for 18 hr. The THF layer was separated from the lower water layer and used in the next step without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br)#[N:2].[N-:11]=[N+:12]=[N-:13].[Na+]>C1COCC1.O>[N:11]([CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[C:1]#[N:2])=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(#N)C1=C(CBr)C=CC=C1
Name
Quantity
36 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The two phase mixture was stirred at 23° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF layer was separated from the lower water layer
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N(=[N+]=[N-])CC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.